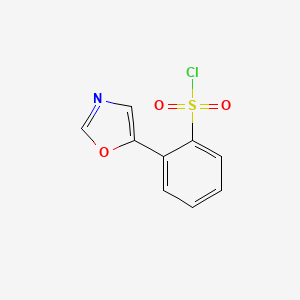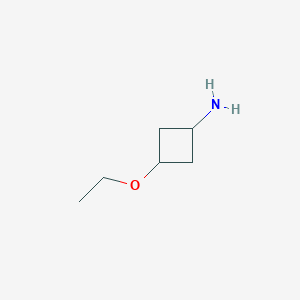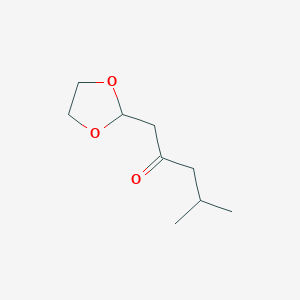![molecular formula C6H9N3 B1396213 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 945217-56-1](/img/structure/B1396213.png)
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Übersicht
Beschreibung
“3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole” is characterized by a five-membered heterocyclic ring system with 3 carbon atoms and 2 nitrogen atoms in adjacent sites . This structure is a common feature of pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole compounds have been synthesized through various methods, including intramolecular nitrilimine cycloaddition to alkynes (Winters, Teleha, & Sui, 2014). This technique extends to 3-bromo derivatives using alkynylbromides as dipolarophiles.
- Another synthesis approach involves the unexpected formation of diazene compounds from 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride and cerium(IV) ammonium nitrate (Chen & Zhao, 2011).
Aurora Kinase Inhibitors
- A series of 3-aminopyrazole compounds, including 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, were synthesized and evaluated against various tumor cell lines. Some of these compounds demonstrated significant anti-proliferative activities and interacted with Aurora-A kinase (Shi et al., 2010).
Chemical Properties and Interactions
- The chemical structure and interactions of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-based compounds have been explored, revealing insights into their crystallographic symmetry and hydrogen bonding patterns (Quiroga et al., 2013).
Antitumor Applications
- Optimization of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the identification of potent inhibitors of Aurora kinases, with efficacy in in vivo tumor models. This demonstrates potential antitumor applications (Fancelli et al., 2006).
Medicinal Chemistry and Drug Design
- The compound's utility in medicinal chemistry and drug design has been highlighted through various studies. For instance, the synthesis and characterization of pyrazole- and pyrimidine-based derivatives show potential for new drug discovery, especially in the context of antitumor and antimicrobial activities (Ajani et al., 2019).
Zukünftige Richtungen
Given the pharmacological potential of the pyrazole moiety, there is an urgent need to put emphasis on recent literature with hitherto available information to recognize the status of this scaffold for pharmaceutical research . In the struggle to cultivate suitable anti-inflammatory and anticancer agents, chemists have now focused on pyrazole biomolecules .
Eigenschaften
IUPAC Name |
3-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-5-2-7-3-6(5)9-8-4/h7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIYFUKTRQTBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717495 | |
| Record name | 3-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
CAS RN |
945217-56-1 | |
| Record name | 3-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B1396133.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1396135.png)






![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine](/img/structure/B1396147.png)




